molecular formula C20H20ClN3 B5853572 7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline

7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B5853572
M. Wt: 337.8 g/mol
InChI Key: SYKTVONJUGDUGZ-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is known for its diverse biological activities and has been studied extensively for its potential applications in medicinal chemistry. The presence of the quinoline ring system, along with the piperazine moiety, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline typically involves the reaction of 7-chloro-4-methylquinoline with 1-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline is unique due to the presence of both the quinoline and piperazine moieties, which contribute to its diverse biological activities

Properties

IUPAC Name

7-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKTVONJUGDUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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